molecular formula C12H16O2 B13302705 Methyl 2-(2,3-dimethylphenyl)propanoate

Methyl 2-(2,3-dimethylphenyl)propanoate

Cat. No.: B13302705
M. Wt: 192.25 g/mol
InChI Key: IHPJGMIWVQZQFA-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethylphenyl)propanoate is an organic ester characterized by a propanoate backbone substituted with a 2,3-dimethylphenyl group at the second carbon and a methyl ester group at the terminal position. For instance, related compounds such as (2RS)-2-(4-Methylphenyl)propanoic Acid (Imp. D in , MM0002.11) and (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide (Imp. C in , MM0002.10) highlight the importance of phenyl-substituted propanoates in drug impurity profiling . The esterification of the carboxylic acid group (as seen in the target compound) typically enhances volatility and bioavailability, making such derivatives relevant in pesticide formulations and pharmaceutical intermediates .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-(2,3-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-8-6-5-7-11(9(8)2)10(3)12(13)14-4/h5-7,10H,1-4H3

InChI Key

IHPJGMIWVQZQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,3-dimethylphenyl)propanoate typically involves the esterification of 2-(2,3-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Methyl 2-(2,3-dimethylphenyl)propanoate can undergo hydrolysis in the presence of a strong acid or base to yield 2-(2,3-dimethylphenyl)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2-(2,3-dimethylphenyl)propanoic acid and methanol.

    Reduction: 2-(2,3-dimethylphenyl)propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(2,3-dimethylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.

Medicine: While not a drug itself, this compound can be used in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dimethylphenyl)propanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Impurities ()

The European Pharmacopoeia (EP) lists several impurities structurally related to Methyl 2-(2,3-dimethylphenyl)propanoate, differing in substituent positions and functional groups:

Compound ID Name CAS No. Functional Group Key Structural Differences
MM0002.11 (Imp. D) (2RS)-2-(4-Methylphenyl)propanoic Acid 938-94-3 -COOH Carboxylic acid; 4-methylphenyl substitution
MM0002.13 (Imp. A) (2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid 66622-47-7 -COOH 3-(2-methylpropyl)phenyl substitution
MM0002.04 (Imp. E) 1-[4-(2-Methylpropyl)phenyl]ethanone 38861-78-8 -COCH3 Ketone group; 4-(2-methylpropyl)phenyl
MM0002.28 (Imp. F) 3-[4-(2-Methylpropyl)phenyl]propanoic Acid 65322-85-2 -COOH Propanoic acid chain; 4-(2-methylpropyl)phenyl

Key Findings :

  • The substitution pattern (e.g., 2,3-dimethyl vs. 4-methyl or 4-butyl) significantly impacts molecular polarity and solubility. For example, Imp. D’s carboxylic acid group increases hydrophilicity compared to the methyl ester in the target compound .
  • The presence of a ketone (Imp. E) or amide (Imp. C) group alters metabolic stability, as esters like this compound are more prone to hydrolysis .

Agrochemical Derivatives ( and )

This compound shares functional similarities with chloroacetamide herbicides and strobilurin fungicides:

A. Chloroacetamides ():

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Features a chloroacetamide core with diethylphenyl substitution. Unlike the target compound, alachlor’s amide group enhances soil persistence but reduces volatility .
  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Incorporates a thienyl ring, improving herbicidal activity in grassy weeds. The target compound’s ester group may offer faster degradation in environmental matrices .

B. Strobilurin Fungicides ():

  • Pyraclostrobin (A.1.14): Contains a methoxyacrylate group linked to a chlorophenyl ring. While both compounds include ester functionalities, pyraclostrobin’s extended conjugated system enables broad-spectrum antifungal activity via mitochondrial respiration inhibition. The target compound’s simpler structure may limit such bioactivity .

Physicochemical and Functional Differences

Property This compound Alachlor (2RS)-2-(4-Methylphenyl)propanoic Acid (Imp. D)
Molecular Weight ~206 g/mol (estimated) 269.76 g/mol 178.23 g/mol
Water Solubility Low (ester group) 242 mg/L (20°C) Moderate (-COOH group)
Bioactivity Likely intermediate or adjuvant Herbicide Pharmaceutical impurity

Research Insights :

  • The methyl ester in this compound likely confers higher lipophilicity than its carboxylic acid analogs, favoring membrane penetration in pesticidal applications .
  • Compared to strobilurins, the absence of a conjugated enol ether system in the target compound limits its utility as a fungicide .

Biological Activity

Methyl 2-(2,3-dimethylphenyl)propanoate is an organic compound classified as an ester, notable for its potential biological activities and applications in pharmaceutical research. This article delves into its biological activity, focusing on its interactions with various biological systems, particularly in cancer research and enzyme activity.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{18}O_2 and a molecular weight of 206.28 g/mol. Its structure comprises a propanoate group attached to a 2,3-dimethylphenyl moiety, which contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound serves as a model compound in biological studies, particularly in enzyme-catalyzed hydrolysis reactions and anticancer activity assessments. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in drug development.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance:

  • Inhibition of Cancer Cell Proliferation : A series of derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. Compounds derived from similar esters demonstrated significant inhibitory actions on HCT-116 colon cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The most potent compounds exhibited marked apoptotic effects, characterized by DNA fragmentation and chromatin condensation.
  • Mechanistic Insights : Molecular docking studies have provided insights into the mechanisms by which these compounds exert their effects. The interaction with histone deacetylases (HDACs) has been implicated in their anticancer activity, suggesting that these compounds may function as HDAC inhibitors .

2. Enzyme Interactions

This compound is often used to study enzyme-catalyzed hydrolysis reactions, which are crucial for understanding drug metabolism. These studies help elucidate the metabolic pathways involving esters and their potential impacts on pharmacokinetics.

Case Study 1: Antiproliferative Effects

A study synthesized several derivatives based on this compound to evaluate their antiproliferative effects against HCT-116 cells. The results indicated that:

CompoundIC50 (mg/mL)Mechanism
7a0.12Apoptosis induction
7g0.12Apoptosis induction
7d0.81Necrosis observed

The compounds exhibited significant cytotoxicity against cancer cells, with mechanisms involving apoptosis confirmed through DAPI staining techniques .

Case Study 2: Hydrolysis Reaction Studies

The compound has also been utilized in studies examining enzyme-catalyzed hydrolysis reactions. The findings highlighted the compound's role in metabolic processes, providing insights into how similar esters behave within biological systems.

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